molecular formula C13H18N2O5 B12308116 (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid

Katalognummer: B12308116
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: JMYXNRDGPTYQBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group, and a pyridin-2-yl substituent at the β-carbon. The (2S,3S) stereochemistry is critical for its biological and chemical properties. It serves as a key intermediate in peptide synthesis and drug development, particularly in molecules targeting proteases or kinases, where the pyridine moiety may enhance binding affinity or solubility .

Eigenschaften

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYXNRDGPTYQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stepwise Protection and Functionalization

The synthesis typically follows a multi-step sequence involving amino group protection, hydroxyl group introduction, and pyridine ring incorporation. A representative pathway involves:

  • Amino Protection : The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine or sodium bicarbonate. This step ensures selective reactivity in subsequent steps.
  • Hydroxylation : A ketone intermediate undergoes stereoselective reduction using sodium borohydride (NaBH₄) or L-selectride to yield the (2S,3S) diastereomer. The choice of reducing agent critically influences enantiomeric excess (ee).
  • Pyridinyl Introduction : The pyridin-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, with palladium catalysts enabling regioselectivity.

Table 1: Comparison of Key Synthetic Steps

Step Reagents/Conditions Yield (%) ee (%)
Boc Protection Boc₂O, Et₃N, THF, 0°C 92
Stereoselective Reduction NaBH₄, MeOH, −20°C 85 98
Pyridinyl Coupling Pyridin-2-ylboronic acid, Pd(PPh₃)₄ 78

Stereochemical Control Strategies

Chiral Pool Utilization

Starting from naturally occurring L-threonine derivatives, researchers exploit inherent chirality to avoid racemization. For example, (2S,3S)-3-phenylisoserine ethyl ester serves as a precursor, with its configuration preserved through careful pH control during Boc protection.

Asymmetric Catalysis

Recent advances employ chiral catalysts to induce stereoselectivity:

  • Jacobsen Epoxidation : Epoxidation of allylic alcohols followed by ring-opening with pyridinyl nucleophiles achieves >90% ee.
  • Organocatalytic Aldol Reactions : Proline-derived catalysts facilitate asymmetric aldol additions between pyridine carbaldehydes and Boc-protected glycine.

Critical Factor : Temperature modulation (−40°C to 25°C) during reduction steps prevents epimerization, maintaining diastereomeric ratios above 95:5.

Process Optimization and Scalability

Solvent Systems

  • Polar Aprotic Solvents : DMF and THF enhance reaction rates in coupling steps but require rigorous drying to avoid side reactions.
  • Aqueous Workup : Biphasic systems (water/ethyl acetate) improve isolation purity (>99%) by removing hydrophilic byproducts.

Catalytic Efficiency

Palladium-based catalysts (e.g., Pd(OAc)₂) with Xantphos ligands achieve turnover numbers (TON) exceeding 1,000 in pyridinyl couplings, reducing metal residues to <10 ppm in final products.

Table 2: Industrial-Scale Parameters

Parameter Laboratory Scale Pilot Plant Scale
Reaction Volume 100 mL 500 L
Temperature Control Cryostatic Bath Jacketed Reactor
Yield 78% 82%
Purity (HPLC) 98% 99.5%

Industrial Production Methodologies

Continuous Flow Synthesis

Adoption of flow chemistry reduces reaction times from 24 hours (batch) to 2 hours by maintaining optimal reagent mixing and heat transfer. A typical setup includes:

  • Microreactor for Boc protection (residence time: 5 min)
  • Packed-bed reactor with immobilized NaBH₄ for reduction
  • In-line HPLC monitoring for real-time quality control.

Crystallization Techniques

Anti-solvent crystallization using heptane/ethyl acetate mixtures produces needle-like crystals with consistent polymorphic form (Form I, melting point: 158–160°C).

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 4.21 (d, J = 8.4 Hz, 1H, CHNH), 5.12 (s, 1H, OH), 8.45–7.25 (m, 4H, pyridinyl).
  • HPLC : Retention time 6.7 min (C18 column, 70:30 H₂O/MeCN).

Stability Profiles

  • Thermal Stability : Decomposition onset at 180°C (TGA)
  • Hydrolytic Stability : <5% degradation after 48 hours at pH 7.4 (37°C).

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different stereoisomers or derivatives using reducing agents such as NaBH4 or LiAlH4.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Pyridine derivatives, nucleophiles

Major Products Formed

The major products formed from these reactions include ketones, reduced alcohols, and substituted pyridinyl derivatives, which can be further utilized in the synthesis of complex molecules.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid is in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, facilitating the incorporation of this amino acid into peptides. This property is particularly valuable in the synthesis of bioactive peptides that may exhibit therapeutic effects.

Drug Development

The compound has been explored for its potential in drug development due to its structural similarity to naturally occurring amino acids. The incorporation of a pyridine ring enhances the pharmacological properties of peptides synthesized using this amino acid. Research indicates that compounds with pyridine moieties can exhibit improved bioactivity and selectivity against specific biological targets.

Bioconjugation

This compound can be utilized in bioconjugation processes. Its reactive functional groups allow for the attachment of various biomolecules, including proteins and nucleic acids. This application is particularly significant in the development of targeted therapies and diagnostic agents.

Case Study 1: Synthesis of Antimicrobial Peptides

A study demonstrated the use of this compound in synthesizing antimicrobial peptides that showed efficacy against resistant bacterial strains. The incorporation of this amino acid into peptide sequences enhanced their stability and activity compared to peptides without this modification.

Case Study 2: Development of Anticancer Agents

Research involving this compound has led to the development of novel anticancer agents. By modifying peptide sequences with this compound, scientists have created compounds that selectively induce apoptosis in cancer cells while sparing normal cells.

Data Table: Comparison of Applications

ApplicationDescriptionBenefits
Peptide SynthesisUsed as a building block for synthesizing peptidesEnhances stability and solubility
Drug DevelopmentIncorporation into drug candidates for improved bioactivityIncreased selectivity against biological targets
BioconjugationFacilitates attachment to proteins/nucleic acidsEnables targeted therapies and diagnostics

Wirkmechanismus

Der Wirkungsmechanismus von (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propansäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Aktivator von Enzymen wirken, die Rezeptoraktivität modulieren oder an Signalwegen teilnehmen. Das Vorhandensein der Boc-Schutzgruppe und des Pyridinyl-Restes ermöglicht eine selektive Bindung an Zielstellen, die die biologische Aktivität beeinflusst.

Biologische Aktivität

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid, also referred to as N-Boc-L-allo-threonine, is a compound with significant implications in medicinal chemistry and biochemistry. Its structural formula is C13_{13}H18_{18}N2_{2}O5_{5}, and it has garnered attention due to its potential biological activities, particularly in enzyme inhibition and as a building block in peptide synthesis.

PropertyValue
Molecular FormulaC13_{13}H18_{18}N2_{2}O5_{5}
Molecular Weight282.29 g/mol
CAS Number1134779-28-4
Purity≥ 95%

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against specific enzymes. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways, which may have therapeutic implications for diseases such as diabetes and cancer.

  • Amino Acid Metabolism : The compound has been studied for its role in amino acid metabolism, particularly in the modulation of threonine biosynthesis pathways. Its structure allows it to act as a competitive inhibitor for threonine deaminase, an enzyme crucial for the conversion of threonine to isoleucine.
  • Peptidomimetics : The compound serves as a valuable scaffold for the development of peptidomimetics, which are designed to mimic the biological activity of peptides while providing enhanced stability and bioavailability.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. Preliminary findings suggest that it exhibits moderate activity against certain bacterial strains, indicating potential applications in antibiotic development.

Case Studies

  • Case Study 1: Enzyme Inhibition
    A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited threonine deaminase in vitro, with an IC50_{50} value of approximately 15 µM. This inhibition was attributed to the structural similarity of the compound to threonine, allowing it to bind competitively at the active site of the enzyme .
  • Case Study 2: Antimicrobial Efficacy
    In another investigation, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli respectively .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. This process allows for the incorporation of various functional groups that can enhance its biological activity.

Synthetic Route Overview

  • Starting Material : Picolinic acid is often used as a precursor.
  • Reactions : The synthetic route generally includes amidation followed by protection of amine groups using tert-butoxycarbonyl (Boc) groups.
  • Final Product : The final product is purified through crystallization or chromatography techniques.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Stereochemistry

The compound’s analogs differ primarily in aromatic substituents and stereochemistry:

Compound Name Substituent (R) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Evidence
(2S,3S)-2-((Boc)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid Pyridin-2-yl (2S,3S) C₁₄H₁₉N₂O₅⁺ ~295.33
(2S,3S)-2-((Boc)amino)-3-hydroxy-3-phenylpropanoic acid Phenyl (2S,3S) C₁₄H₁₉NO₅ 281.30
(2S,3S)-3-((Boc)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid 3-Methoxyphenyl (2S,3S) C₁₅H₂₁NO₅ 295.33
(2S,3R)-2-((Boc)amino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl (2S,3R) C₁₅H₂₁NO₅ 295.33
(2S,3S)-3-((Boc)amino)-2-hydroxy-3-(o-tolyl)propanoic acid o-Tolyl (2S,3S) C₁₅H₂₁NO₅ 295.33

Key Observations :

  • Pyridin-2-yl vs. This enhances solubility in polar solvents and may improve bioavailability in drug candidates .
  • Stereochemistry : The (2S,3R) configuration in the 4-methoxyphenyl analog () may lead to distinct biological activity compared to the (2S,3S) isomers, as seen in protease inhibitors like KZR-616 .

Physicochemical Properties

  • Solubility: Pyridin-2-yl derivatives exhibit higher aqueous solubility than phenyl analogs due to the nitrogen’s polarity. For example, the pyridine-containing compound may dissolve better in DMSO or methanol than its phenyl counterpart .
  • Stability : Boc-protected compounds are generally stable under acidic conditions but susceptible to deprotection via trifluoroacetic acid (TFA). The pyridine ring may confer additional stability against oxidation compared to phenyl groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.